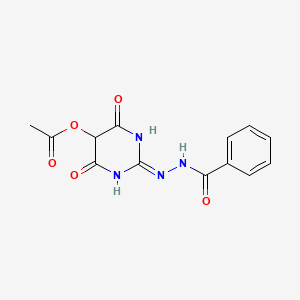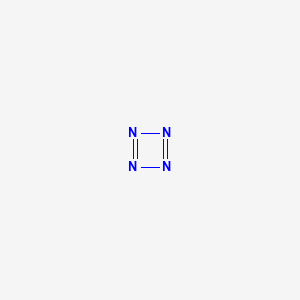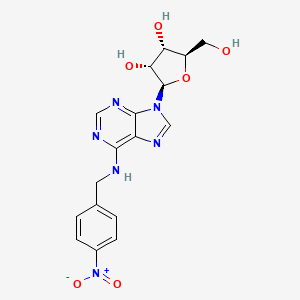
N6-(p-Nitrobenzyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(p-Nitrobenzyl)adenosine is a modified nucleoside compound where the adenosine molecule is substituted with a p-nitrobenzyl group at the N6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(p-Nitrobenzyl)adenosine typically involves the alkylation of adenosine with p-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the selective alkylation at the N6 position of the adenosine molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N6-(p-Nitrobenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield N6-(p-aminobenzyl)adenosine, while substitution reactions could yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N6-(p-Nitrobenzyl)adenosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Industry: It can be used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of N6-(p-Nitrobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. The compound can act as an agonist or antagonist at these receptors, modulating various physiological processes. The p-nitrobenzyl group enhances the compound’s binding affinity and selectivity for certain receptor subtypes, influencing its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzyladenosine: Similar structure but lacks the nitro group.
N6-(3-Iodobenzyl)adenosine: Contains an iodo group instead of a nitro group.
N6-(4-Methoxybenzyl)adenosine: Contains a methoxy group instead of a nitro group
Uniqueness
N6-(p-Nitrobenzyl)adenosine is unique due to the presence of the p-nitrobenzyl group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in pharmacological research.
Propiedades
Número CAS |
40297-54-9 |
|---|---|
Fórmula molecular |
C17H18N6O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N6O6/c24-6-11-13(25)14(26)17(29-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
Clave InChI |
VAQMNFPQRLLRMG-LSCFUAHRSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


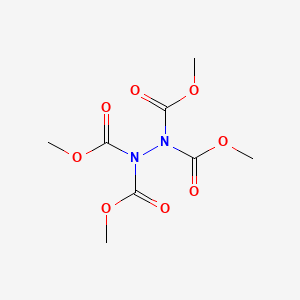
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
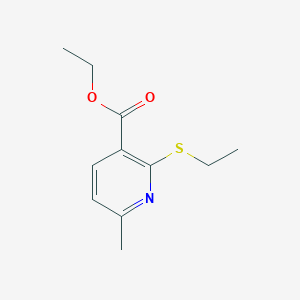
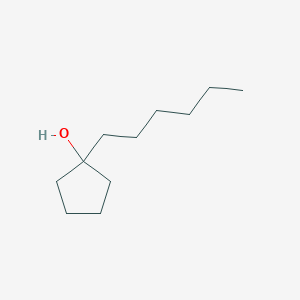



![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
